2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile
Description
2-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile is a structurally complex molecule featuring a benzonitrile core linked via a sulfonyl group to a piperidine ring. The piperidine moiety is further substituted with a (3-chloropyridin-4-yl)oxymethyl group. This compound shares structural motifs common in medicinal chemistry, particularly in kinase inhibitors and intermediates for anticancer agents . Its design combines a sulfonyl bridge (enhancing metabolic stability) with aromatic nitrile and heterocyclic components, which are often associated with target binding affinity and selectivity.
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-16-12-21-8-5-17(16)25-13-14-6-9-22(10-7-14)26(23,24)18-4-2-1-3-15(18)11-20/h1-5,8,12,14H,6-7,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGECFOZUJGEKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets. Its sulfonyl and nitrile groups play critical roles in its activity. The exact pathways involve interactions with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are ongoing to elucidate the precise mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile with key analogs identified in the evidence:
Key Observations:
Structural Variations and Pharmacophore Design: The target compound employs a sulfonyl linker, which contrasts with the carbonyl linker in or the direct piperidine-piperidine bond in . Sulfonyl groups are known to improve metabolic stability and hydrogen-bonding capacity compared to carbonyls . The 3-chloropyridinyloxymethyl substituent in the target compound introduces both halogenated and ether functionalities, which may enhance target binding through hydrophobic and polar interactions. This differs from the 4-methoxypyridinylamino group in , where the methoxy group could increase solubility but reduce steric bulk.
Synthetic Approaches :
- The synthesis of Compound 54e involves SCX cartridge purification and acid-mediated deprotection, suggesting that similar methods (e.g., solid-phase extraction) might apply to the target compound.
- In contrast, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile emphasizes chair conformations in crystal packing, highlighting the role of van der Waals interactions in stabilizing its structure—a factor that may influence the target compound’s crystallinity.
Biological Implications :
- While direct activity data for the target compound are lacking, analogs like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile are explicitly linked to anticancer and anti-malarial applications . The chlorine atom in the target compound’s pyridine ring could confer enhanced cytotoxicity, as seen in other chlorinated pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
